n-(2-(Dimethylamino)-2-oxoethyl)-2-hydroxy-N-methylbenzamide

Catalog No.
S16159624
CAS No.
M.F
C12H16N2O3
M. Wt
236.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-(2-(Dimethylamino)-2-oxoethyl)-2-hydroxy-N-methy...

Product Name

n-(2-(Dimethylamino)-2-oxoethyl)-2-hydroxy-N-methylbenzamide

IUPAC Name

N-[2-(dimethylamino)-2-oxoethyl]-2-hydroxy-N-methylbenzamide

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

InChI

InChI=1S/C12H16N2O3/c1-13(2)11(16)8-14(3)12(17)9-6-4-5-7-10(9)15/h4-7,15H,8H2,1-3H3

InChI Key

JNWFRXVYDDWRPU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CN(C)C(=O)C1=CC=CC=C1O

N-(2-(Dimethylamino)-2-oxoethyl)-2-hydroxy-N-methylbenzamide is a chemical compound characterized by its complex structure, which includes a dimethylamino group, a hydroxy group, and a benzamide moiety. The molecular formula of this compound is C12H16N2O3C_{12}H_{16}N_{2}O_{3}, and it has a molecular weight of approximately 232.27 g/mol. This compound exhibits potential pharmacological activities due to its unique functional groups that can interact with biological systems.

Typical of amides and phenolic compounds:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Alkylation: The dimethylamino group can participate in alkylation reactions, allowing for the introduction of various alkyl groups.
  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, further modifying the compound's reactivity and properties.

These reactions highlight the versatility of the compound in synthetic organic chemistry.

N-(2-(Dimethylamino)-2-oxoethyl)-2-hydroxy-N-methylbenzamide has shown promise in various biological assays. Its structural features suggest potential activity as an inhibitor of specific enzymes or receptors involved in disease processes. Some studies indicate that compounds with similar structures may exhibit anti-inflammatory and analgesic properties, making them candidates for therapeutic applications in pain management and inflammatory diseases.

The synthesis of N-(2-(Dimethylamino)-2-oxoethyl)-2-hydroxy-N-methylbenzamide typically involves several steps:

  • Formation of the Dimethylamino Group: Starting from an appropriate precursor, the dimethylamino group is introduced through alkylation using dimethylamine.
  • Benzamide Formation: The benzoyl chloride or an equivalent reagent is reacted with the amine to form the benzamide linkage.
  • Hydroxylation: The introduction of the hydroxy group can be achieved through various methods, such as nucleophilic substitution or reduction of a ketone precursor.

These methods highlight the synthetic pathways available for producing this compound in a laboratory setting.

N-(2-(Dimethylamino)-2-oxoethyl)-2-hydroxy-N-methylbenzamide has potential applications in pharmaceuticals due to its biological activity. It could serve as a lead compound for developing new drugs targeting pain relief or inflammation. Additionally, its unique structure may allow it to function as a building block for more complex molecules in medicinal chemistry.

Interaction studies involving N-(2-(Dimethylamino)-2-oxoethyl)-2-hydroxy-N-methylbenzamide focus on its binding affinity to various biological targets. Preliminary studies may include:

  • Enzyme Inhibition Assays: Evaluating its ability to inhibit specific enzymes related to disease pathways.
  • Receptor Binding Studies: Assessing how well the compound binds to receptors implicated in pain and inflammation.

These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with N-(2-(Dimethylamino)-2-oxoethyl)-2-hydroxy-N-methylbenzamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
N,N-DimethylacetamideSimilar amide structureSolvent and reagent in organic synthesis
BenzamideBasic benzamide coreUsed in pharmaceuticals as intermediates
4-Hydroxy-N,N-dimethylanilineContains hydroxyl and dimethylamine groupsPotential use in dye manufacturing

Uniqueness

N-(2-(Dimethylamino)-2-oxoethyl)-2-hydroxy-N-methylbenzamide stands out due to its specific combination of functional groups that enhance its biological activity compared to simpler analogs like benzamide or N,N-dimethylacetamide. Its potential therapeutic applications make it a subject of interest for further research.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

236.11609238 g/mol

Monoisotopic Mass

236.11609238 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-15

Explore Compound Types